Ethyl 5,5,5-trifluoro-4-oxopentanoate

描述

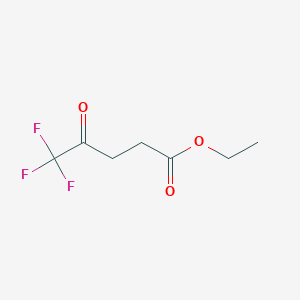

Structure

3D Structure

属性

IUPAC Name |

ethyl 5,5,5-trifluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCYZTBFHCQFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538793 | |

| Record name | Ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70961-05-6 | |

| Record name | Ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5,5,5-trifluoro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 5,5,5 Trifluoro 4 Oxopentanoate

Classical and Established Synthetic Routes

The traditional synthesis of ethyl 5,5,5-trifluoro-4-oxopentanoate primarily relies on the acylation of ethyl acetoacetate (B1235776). This method is a cornerstone in the preparation of this and related fluorinated compounds.

Reaction of Ethyl Acetoacetate with Trifluoroacetic Anhydride (B1165640) (TFAA)

A prominent and historically significant method for the synthesis of this compound is the reaction between ethyl acetoacetate and trifluoroacetic anhydride (TFAA). This reaction is a classic example of C-acylation of a β-keto ester.

The initial and crucial step in this synthetic route is the deprotonation of ethyl acetoacetate at the α-carbon (the carbon atom between the two carbonyl groups) to form a resonance-stabilized enolate. This is achieved by using a suitable base. While strong bases like sodium ethoxide are often used in similar reactions, weaker organic bases such as pyridine (B92270) and triethylamine (B128534) are also effective. These bases are capable of abstracting the acidic α-proton of ethyl acetoacetate to generate the nucleophilic enolate ion. The choice of base can influence the reaction rate and yield. Pyridine, for instance, can also act as a nucleophilic catalyst in acylation reactions.

Once the enolate of ethyl acetoacetate is formed, it acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate. The intermediate then collapses, eliminating a trifluoroacetate (B77799) anion as a leaving group, to yield the desired product, this compound.

The reaction is typically carried out in an inert solvent, and the conditions are generally mild. The use of pyridine not only facilitates enolate formation but can also activate the anhydride, further promoting the acylation process. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions.

Following the acylation reaction, the reaction mixture contains the desired product, the salt of the base used (e.g., pyridinium (B92312) trifluoroacetate), and any unreacted starting materials. The workup procedure is designed to isolate and purify the this compound.

A typical workup involves an aqueous wash to remove the base salt and any water-soluble impurities. This may be followed by extraction with an organic solvent. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water. Finally, the solvent is removed under reduced pressure, and the crude product is purified, usually by vacuum distillation, to obtain the pure this compound.

Exploration of Alternative Fluorination Strategies

Beyond the direct acylation with a fluorinated reagent, alternative strategies for introducing fluorine into a pre-existing β-keto ester framework have been explored. One notable approach involves the use of electrophilic fluorinating agents. These reagents can directly fluorinate the α-position of a β-dicarbonyl compound. A widely used electrophilic fluorinating agent is N-fluorobenzenesulfonimide (NFSI). In a typical reaction, the β-keto ester is first deprotonated with a base to form the enolate, which then reacts with the electrophilic fluorine source to introduce a fluorine atom at the α-carbon. While this method is more commonly used for monofluorination, it represents an important alternative strategy in the broader context of synthesizing fluorinated β-keto esters.

Advanced Synthetic Approaches and Innovations

In recent years, the field of organic synthesis has seen the development of more advanced and innovative methodologies that can be applied to the synthesis of fluorinated compounds like this compound. These approaches often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

One area of innovation is the use of transition-metal catalysis for fluorination reactions. Various transition metals, including palladium, copper, and nickel, have been employed to catalyze the formation of C-F bonds. These catalytic systems can enable the use of a wider range of fluorinating agents and can offer high levels of chemo- and regioselectivity. For the synthesis of fluorinated β-keto esters, transition-metal catalysts can be used to promote the coupling of a suitable precursor with a fluorine source.

Another burgeoning area is photocatalysis. Visible-light photocatalysis has emerged as a powerful tool for the generation of reactive radical intermediates under mild conditions. mdpi.com This technology can be harnessed for the introduction of fluorinated groups into organic molecules. For example, a photocatalyst can facilitate the generation of a trifluoromethyl radical from a suitable precursor, which can then be incorporated into a target molecule.

Enzymatic synthesis represents a green and highly selective approach. Lipases, for instance, have been used in the kinetic resolution of racemic fluorinated β-amino esters, demonstrating the potential of biocatalysis in the synthesis of chiral fluorinated building blocks. mdpi.comnih.gov While not a direct synthesis of the target molecule, this highlights the growing role of enzymes in fluorinated compound synthesis.

Finally, flow chemistry is a modern synthetic technology that offers precise control over reaction parameters such as temperature, pressure, and reaction time. The synthesis of β-keto esters has been successfully demonstrated in flow reactors, which can lead to improved yields, reduced reaction times, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.org The application of flow chemistry to the synthesis of this compound could offer significant advantages over traditional batch processes.

Catalytic Systems for Enhanced Efficiency

The efficiency of the Claisen condensation for producing β-keto esters like this compound is highly dependent on the catalytic system employed. Traditional methods often utilize strong stoichiometric bases such as sodium ethoxide or sodium hydride. guidechem.com While effective, these reagents can lead to side reactions and complicate product purification.

Modern approaches focus on the development of more efficient catalytic systems. For the synthesis of the related compound, ethyl 4,4,4-trifluoroacetoacetate, solid sodium ethoxide has been used as a catalyst to promote the Claisen condensation. guidechem.com The use of a solid catalyst can simplify the work-up procedure. Another reported method for a similar condensation reaction utilizes a catalyst precursor prepared from a mixture of a divalent and trivalent metal salt aqueous solution with a mixed aqueous solution of sodium hydroxide (B78521) and sodium carbonate. This precursor is then roasted and treated with a KF aqueous solution to yield the final catalyst.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Ethoxide | Ethyl Trifluoroacetate, Ethyl Acetate | Ethanol (B145695) | - | - | chemicalbook.com |

| Sodium Hydride | Ethyl Trifluoroacetate, Ethyl Acetate | Cyclohexane (B81311) | - | 75 | guidechem.com |

| Solid Sodium Ethoxide | Ethyl Trifluoroacetate, Ethyl Acetate | - | - | - | guidechem.com |

Data for the synthesis of the analogous compound, ethyl 4,4,4-trifluoroacetoacetate, is presented to illustrate typical catalytic systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. rsc.org

In the context of the Claisen condensation for producing fluorinated β-keto esters, several green chemistry strategies can be implemented:

Catalyst Selection: Moving from stoichiometric strong bases like sodium hydride to catalytic amounts of more benign bases reduces waste and improves safety. The development of reusable solid catalysts is a key area of research.

Solvent Choice: Traditional syntheses may use solvents like cyclohexane. guidechem.com Green chemistry encourages the use of more environmentally friendly solvents, or ideally, solvent-free conditions. Recent advancements in mechanochemical synthesis, such as ball milling, have shown promise for conducting enantioselective fluorinations of β-keto esters under solvent-free conditions, which could be applicable here. researchgate.net

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, contributes to a more energy-efficient process. Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption.

Atom Economy: The Claisen condensation inherently has a good atom economy, as most atoms from the reactants are incorporated into the final product. The primary byproduct is an alcohol, which can often be recycled.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. For the synthesis of ethyl 4,4,4-trifluoroacetoacetate, a related compound, reaction temperatures are often controlled, for instance, by cooling the reaction mixture to 5-10 °C during the addition of reactants and then warming to around 45 °C.

Reactant Stoichiometry: The molar ratio of the reactants (ethyl trifluoroacetate and ethyl propionate) and the base catalyst needs to be carefully controlled to drive the reaction to completion and minimize the formation of byproducts from self-condensation of the enolizable ester.

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, influencing the reaction rate and yield. While traditional solvents like cyclohexane and ethanol are used, the exploration of greener alternatives is ongoing. guidechem.comchemicalbook.com

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion without significant degradation of the product.

A systematic study of these parameters, often using Design of Experiments (DoE), can lead to a robust and efficient process for the synthesis of high-purity this compound.

Enantioselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of great importance, particularly for applications in the life sciences where stereochemistry plays a critical role in biological activity. A key strategy for accessing these chiral molecules is through the enantioselective reduction of the keto group to a hydroxyl group, yielding chiral β-hydroxy esters.

Enantioselective Hydrogenation of β-Hydroxy Derivatives

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols from prochiral ketones. In the context of this compound, its reduction would yield ethyl 5,5,5-trifluoro-4-hydroxypentanoate. The use of chiral metal catalysts allows for the selective formation of one enantiomer over the other.

Chiral ruthenium complexes, particularly those incorporating the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly effective catalysts for the asymmetric hydrogenation of β-keto esters. harvard.eduorgsyn.org The catalyst Ru[(R)-BINAP]Cl₂, for example, can be used to produce the corresponding (R)-β-hydroxy ester with high enantiomeric excess (ee). synthesiswithcatalysts.comsynthesiswithcatalysts.com

The general reaction involves the hydrogenation of the β-keto ester under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst. The choice of solvent, temperature, and pressure can significantly influence the catalyst's activity and enantioselectivity. researchgate.net Methanol (B129727) and ethanol are commonly used solvents for these reactions.

Table of Representative Ru-Catalyzed Asymmetric Hydrogenations of β-Keto Esters

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee, %) |

| Methyl 3-oxobutanoate | Ru(OCOCH₃)₂[(R)-BINAP] + HCl | Methanol | 100 | Room Temp | >99 (R) |

| Ethyl benzoylacetate | [RuCl((S)-BINAP)(benzene)]Cl | Methanol | 4 | 50 | 96 (S) |

| Ethyl 4-chloro-3-oxobutanoate | RuBr₂[(S)-BINAP] | Ethanol/Dichloromethane | 100 | 25 | 99 (S) |

Data adapted from studies on various β-keto esters to illustrate the efficacy of Ru-BINAP catalysts. orgsyn.orgresearchgate.net

Chiral rhodium complexes are also widely used for the asymmetric hydrogenation of various substrates, including olefins and ketones. rsc.orgscispace.com While often employed for the hydrogenation of C=C bonds, certain chiral rhodium catalysts can be effective for the reduction of C=O bonds. The development of new chiral ligands for rhodium has expanded the scope of these catalysts. For instance, monodentate phosphoramidite (B1245037) ligands have been shown to be effective in the rhodium-catalyzed enantioselective hydrogenation of olefins with high enantioselectivities. scispace.com The application of similar catalyst systems to the asymmetric hydrogenation of β-keto esters like this compound is an area of active research.

Optimization of Catalyst Loading

Research on similar substrates has demonstrated that catalyst loading can be significantly reduced without compromising the enantioselectivity or yield. For instance, in the asymmetric hydrogenation of various functionalized ketones, catalyst loadings as low as 0.01 mol% have been reported to be effective. For the hydrogenation of fluorinated olefins, catalyst loadings have been optimized to as low as 0.5 mol%. nih.gov The optimal catalyst loading is a balance between reaction time and catalyst cost. Higher loadings can lead to faster reactions but increase expenses, while lower loadings may require longer reaction times or higher pressures and temperatures to achieve complete conversion.

The table below, based on findings for analogous substrates, illustrates the typical range of catalyst loadings and their impact on reaction outcomes.

| Catalyst Loading (mol%) | Typical Conversion | Typical Enantiomeric Excess (ee) | Reaction Time |

| 1.0 | >95% | >90% | Shorter |

| 0.5 | >95% | >90% | Moderate |

| 0.1 | Variable | May decrease slightly | Longer |

| 0.01 | Substrate dependent | Substrate dependent | Significantly longer |

Table 1: Representative Impact of Catalyst Loading on Asymmetric Hydrogenation of β-Keto Esters

It is crucial to note that the optimal catalyst loading is highly substrate-specific and also depends on the purity of the substrate and solvent, as impurities can act as catalyst poisons.

Influence of Pressure and Temperature (e.g., 50 bar H₂ at 50°C in methanol)

The external parameters of hydrogen pressure and temperature play a pivotal role in the stereochemical outcome and reaction rate of asymmetric hydrogenation. For the reduction of β-keto esters, a wide range of conditions has been explored.

Pressure: Hydrogen pressure directly affects the concentration of hydrogen available for the reaction. Increased pressure generally leads to a higher reaction rate. However, its effect on enantioselectivity can be complex and substrate-dependent. In some cases, higher pressures can lead to a decrease in enantiomeric excess, while in others, it has little to no effect. For the hydrogenation of fluorinated olefins, pressures ranging from 5 to 20 bar have been successfully employed. nih.gov

Temperature: Temperature influences both the rate of reaction and the enantioselectivity. Generally, an increase in temperature accelerates the reaction. However, it can also lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the energy difference between the diastereomeric transition states. Therefore, a compromise is often sought to achieve a reasonable reaction rate with high enantioselectivity. For microbial reduction of a similar substrate, ethyl 4,4,4-trifluoroacetoacetate, various temperatures were investigated to optimize the conversion and enantiomeric excess. nih.gov

The following table summarizes the general influence of pressure and temperature on the asymmetric hydrogenation of β-keto esters, based on studies of related compounds.

| Parameter | Condition | Effect on Reaction Rate | Effect on Enantioselectivity |

| Pressure | Increasing | Generally increases | Variable, can decrease or have no effect |

| Decreasing | Generally decreases | Variable, may increase in some cases | |

| Temperature | Increasing | Generally increases | Generally decreases |

| Decreasing | Generally decreases | Generally increases |

Table 2: General Influence of Pressure and Temperature on Asymmetric Hydrogenation

For a specific reaction, such as the asymmetric hydrogenation of a β-keto ester in methanol, typical conditions might involve a pressure of 50 bar of H₂ at a temperature of 50°C. These conditions often provide a good balance between reaction speed and stereochemical control.

Ligand Optimization (e.g., BINAP vs. DuPHOS)

The choice of the chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation. Among the most successful and widely used ligands are BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPHOS (1,2-bis(2,5-dialkylphospholano)benzene). Both belong to the class of C₂-symmetric bisphosphine ligands and have proven to be highly effective in the ruthenium-catalyzed hydrogenation of a variety of substrates, including β-keto esters.

BINAP: This ligand has a rigid atropisomeric backbone which creates a well-defined chiral environment around the metal center. Ruthenium-BINAP complexes are known for their high enantioselectivity in the hydrogenation of a wide range of functionalized ketones. rsc.org

DuPHOS: The DuPHOS family of ligands features a chiral phospholane (B1222863) ring on a benzene (B151609) backbone. These ligands are often more electron-rich than BINAP, which can influence the catalytic activity. Rhodium-DuPHOS complexes have shown exceptional performance in the asymmetric hydrogenation of enamides and other unsaturated compounds.

| Ligand | Typical Catalyst System | Key Advantages |

| BINAP | Ru(II) | High enantioselectivity for a broad range of ketones, well-established. |

| DuPHOS | Rh(I), Ru(II) | Excellent enantioselectivity, often higher turnover numbers. |

Table 3: General Comparison of BINAP and DuPHOS Ligands

Asymmetric Transformations to Access Stereoisomers

Beyond catalytic asymmetric hydrogenation, other strategies can be employed to access different stereoisomers of the corresponding alcohol, ethyl 5,5,5-trifluoro-4-hydroxypentanoate. These methods often involve the use of stoichiometric chiral reagents or biocatalysis.

One such approach is the use of microbial reductions. For instance, whole cells of Saccharomyces uvarum have been successfully used for the asymmetric reduction of the closely related ethyl 4,4,4-trifluoroacetoacetate to provide the (R)-enantiomer of the corresponding alcohol with high conversion and enantiomeric excess. nih.gov By screening different microorganisms, it is often possible to access either enantiomer of the desired product.

Investigation of Chiral Auxiliaries and Organocatalysis

Chiral Auxiliaries: The use of chiral auxiliaries is a classical and powerful strategy in asymmetric synthesis. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of chiral β-hydroxy esters, a chiral auxiliary could be attached to the ester group of a precursor. Subsequent reduction of the ketone would proceed diastereoselectively, controlled by the chiral auxiliary. While specific examples for this compound are not documented, this remains a viable and well-established synthetic route.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the reduction of ketones, organocatalytic transfer hydrogenation is a common approach. This typically involves a chiral organocatalyst, such as a chiral phosphoric acid or a chiral amine, and a hydride donor like a Hantzsch ester. uni-giessen.de The chiral catalyst activates the substrate and facilitates the enantioselective transfer of a hydride to the carbonyl group. While the organocatalytic reduction of β-keto esters is known, specific applications to this compound have not been detailed in the literature. However, the general principles of organocatalytic transfer hydrogenation suggest that this would be a promising avenue for investigation.

Reaction Mechanisms and Pathways of Ethyl 5,5,5 Trifluoro 4 Oxopentanoate

Reactivity of the β-Keto Ester Moiety

The chemical behavior of Ethyl 5,5,5-trifluoro-4-oxopentanoate is largely dictated by the interplay between its ketone and ester functionalities, a combination known as a β-keto ester. This arrangement leads to a particularly acidic α-hydrogen (at the C-3 position), enabling the formation of a stable enolate. However, the most prominent feature influencing its reactivity is the presence of the trifluoromethyl group adjacent to the ketone.

Nucleophilic Addition Reactions at the Keto Group

The carbonyl carbon of the keto group in this compound is highly electrophilic and, therefore, susceptible to nucleophilic attack. This reactivity is significantly enhanced by the adjacent trifluoromethyl group.

In the presence of an acid catalyst, the keto group of this compound can react with alcohols to form hemiacetals and subsequently acetals. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol.

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the keto oxygen, creating a resonance-stabilized oxonium ion.

Nucleophilic attack by alcohol: An alcohol molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the newly added hydroxyl group, yielding a hemiacetal.

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of water: The lone pair on the ether oxygen assists in the departure of a water molecule, forming a resonance-stabilized oxonium ion.

Second nucleophilic attack: A second alcohol molecule attacks the electrophilic carbon of the oxonium ion.

Final deprotonation: A base removes the final proton to yield the neutral acetal (B89532) product.

While specific studies detailing the formation of simple acetals from this compound are not extensively documented in readily available literature, the reactivity of its close analogs is well-established. For instance, the acid-catalyzed cyclization of phenylalaninol with mthis compound to form trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones demonstrates a similar intramolecular nucleophilic addition and subsequent cyclization, highlighting the reactivity of the keto group. nih.gov

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence adjacent to the keto group in this compound has a profound impact on the reactivity of the carbonyl carbon.

The inductive effect of the -CF₃ group strongly polarizes the C=O bond, significantly increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the keto group more susceptible to attack by nucleophiles, even weak ones. Consequently, nucleophilic addition reactions, such as the formation of hemiacetals and acetals, are expected to proceed more readily compared to non-fluorinated β-keto esters.

Reduction of the Keto Group to Hydroxyl Functionality

The keto group of this compound can be selectively reduced to a secondary alcohol, yielding ethyl 5,5,5-trifluoro-4-hydroxypentanoate. The choice of reducing agent is crucial in determining the outcome of the reaction, particularly concerning the reactivity of the ester group.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly effective for the selective reduction of aldehydes and ketones. In the case of this compound, sodium borohydride would be expected to selectively reduce the keto group to a hydroxyl group without affecting the ester functionality. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The general mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.

Lithium Aluminum Hydride (LiAlH₄): In contrast to sodium borohydride, lithium aluminum hydride is a much stronger and less selective reducing agent. It will readily reduce both the keto and the ester groups. Therefore, treatment of this compound with LiAlH₄ would result in the reduction of the ketone to a secondary alcohol and the ester to a primary alcohol, yielding 5,5,5-trifluoropentane-1,4-diol. These reactions are typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

| Reducing Agent | Target Functional Group(s) | Expected Product |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5,5,5-trifluoro-4-hydroxypentanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 5,5,5-trifluoropentane-1,4-diol |

Ester Group Transformations

The ethyl ester group in this compound can undergo various transformations, such as hydrolysis and transesterification. These reactions are fundamental in modifying the ester functionality for further synthetic applications.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5,5,5-trifluoro-4-oxopentanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction equilibrium can be driven towards the desired product by using the new alcohol as the solvent. rsc.org The selectivity of transesterification for β-keto esters over other types of esters often proceeds through an enol intermediate. rsc.org

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of this compound due to its strong electron-withdrawing nature.

The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I effect). This effect significantly increases the electrophilicity of the adjacent ketone carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

A crucial consequence of this electron-withdrawing effect is the enhanced acidity of the α-protons (the protons on the carbon between the two carbonyl groups). The inductive pull of the -CF3 group stabilizes the conjugate base (enolate) formed upon deprotonation. This stabilization makes the α-protons of this compound significantly more acidic than those of its non-fluorinated analog, ethyl 4-oxopentanoate. This increased acidity is a key factor in many of its reactions, particularly those involving enolate intermediates.

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. libretexts.org The strong electron-withdrawing -CF3 group influences this equilibrium. Generally, electron-withdrawing substituents favor the enol tautomer in β-dicarbonyl compounds. mdpi.com The -CF3 group stabilizes the enol form through intramolecular hydrogen bonding and by increasing the acidity of the enolic proton. Studies on similar compounds, such as acetoacetyl fluoride, show a strong predominance of the enol form in the gas phase. rsc.org The equilibrium can be manipulated by external stimuli such as light in specifically designed systems. chemrxiv.org

The enol form is a key intermediate in many reactions. For example, the selective transesterification of β-keto esters is believed to proceed via an enol intermediate. nih.gov The enol's nucleophilic character is also central to its participation in various condensation and cyclization reactions.

| Effect of -CF3 Group | Consequence | Supporting Evidence |

| Strong Inductive Effect (-I) | Increased electrophilicity of the ketone carbonyl. nih.gov | Enhanced reactivity towards nucleophiles. |

| Stabilization of Conjugate Base | Increased acidity of α-protons. libretexts.org | Facile formation of enolates for use in synthesis. |

| Enol Form Stabilization | Shift in keto-enol equilibrium towards the enol form. mdpi.com | Predominance of enol tautomer observed in related compounds. rsc.org |

Multicomponent Reactions and Cyclization Pathways

The multiple reactive sites in this compound make it an excellent substrate for multicomponent reactions (MCRs) and domino cyclization reactions, which allow for the rapid construction of complex molecular architectures from simple precursors.

This compound and its analogs are valuable precursors in domino reactions that lead to the formation of bicyclic and other polycyclic structures. nih.gov These reactions often proceed through a sequence of steps, such as Michael addition, condensation, and cyclization, in a single pot.

For instance, related trifluoromethylated β-keto esters participate in three-component cyclizations with dinucleophiles (like diamines or amino alcohols) and another carbonyl compound. researchgate.net These reactions can yield a variety of fused heterocyclic systems. A study on the acid-catalyzed cyclization of phenylalaninol with mthis compound led to the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones, which are bicyclic γ-lactams. nih.govmdpi.com

The mechanism of these domino reactions typically begins with the formation of an enamine or an enolate from the β-keto ester, which then participates in a cascade of bond-forming events. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclizations. The ability to form multiple bonds and stereocenters in a single operation makes these domino reactions a powerful tool for the synthesis of complex, fluorinated molecules with potential biological activity.

| Reactants | Reaction Type | Resulting Bicyclic Structure | Reference |

| Mthis compound, Phenylalaninol | Acid-catalyzed cyclization | Tetrahydropyrrolo[2,1-b]oxazol-5-one | nih.govmdpi.com |

| Ethyl trifluoropyruvate, Methyl ketones, Amino alcohols | Three-component domino cyclization | Tetrahydropyrrolo[2,1-b]oxazol-5-ones and Tetrahydropyrrolo[2,1-b] researchgate.netresearchgate.netoxazine-6-ones | nih.gov |

| Polyfluoroalkyl-3-oxo esters, α,β-Unsaturated aldehydes, 2-(Aminomethyl)aniline | Three-component reaction | Tetrahydropyrido[2,1-b]quinazolin-9-ones | researchgate.net |

Exploration of Novel Reaction Manifolds

The quest for novel reaction manifolds is a central theme in modern organic chemistry, aiming to develop efficient and elegant strategies for the synthesis of complex molecules. In this context, this compound and its analogs have been identified as key precursors for the construction of fluorine-containing fused heterocycles, which are of significant interest in medicinal and materials chemistry.

Acid-Catalyzed Cyclization for the Synthesis of Tetrahydropyrrolo[2,1-b]oxazol-5-ones

A notable example of a novel reaction manifold involves the acid-catalyzed cyclization of amino alcohols with a close analog of the target compound, mthis compound, to yield trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This transformation highlights the utility of this class of fluorinated ketones in constructing complex, fused bicyclic systems in a single, efficient step.

The reaction proceeds via an acid-catalyzed pathway, where phenylalaninol reacts with mthis compound to form the bicyclic lactam. nih.gov This type of transformation is significant as it provides access to a scaffold that is present in various biologically active molecules. The trifluoromethyl group plays a crucial role in activating the carbonyl group towards nucleophilic attack and influencing the stability and properties of the final product. While this specific reaction has been reported with the methyl ester, the reactivity of this compound is anticipated to be analogous, making it a prime candidate for similar synthetic strategies.

The development of such cyclization reactions opens up new avenues for the synthesis of diverse libraries of fluorinated heterocyclic compounds. The ability to construct complex molecular architectures from relatively simple starting materials is a testament to the power of exploring novel reaction manifolds.

Table 1: Acid-Catalyzed Cyclization for the Synthesis of a Trifluoromethyl-substituted Tetrahydropyrrolo[2,1-b]oxazol-5-one

| Reactant 1 | Reactant 2 | Product | Key Features |

| Mthis compound | Phenylalaninol | Trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one | Acid-catalyzed cyclization, formation of a fused bicyclic system, incorporation of a trifluoromethyl group. |

The exploration of such novel reaction pathways involving this compound and its analogs is a burgeoning area of research. The unique reactivity conferred by the trifluoromethyl group is expected to lead to the discovery of further innovative transformations, expanding the synthetic chemist's toolkit for the creation of novel and functional molecules.

Applications of Ethyl 5,5,5 Trifluoro 4 Oxopentanoate in Advanced Organic Synthesis

A Building Block for Complex Fluorinated Molecules

The strategic placement of a trifluoromethyl group in Ethyl 5,5,5-trifluoro-4-oxopentanoate significantly influences its chemical reactivity, making it an attractive starting material for the synthesis of a wide array of fluorinated compounds. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating various chemical transformations.

Synthesis of Substituted Esters and Hemiacetals

The ester moiety of this compound can be readily transformed into other substituted esters through standard transesterification reactions, allowing for the introduction of different alkyl or aryl groups. This flexibility is crucial for tuning the physicochemical properties of the final molecules.

Furthermore, the ketone functionality can undergo nucleophilic addition with alcohols to form hemiacetals. openstax.orglibretexts.orglibretexts.orgkhanacademy.org This reaction is typically reversible and acid-catalyzed. openstax.orglibretexts.orglibretexts.orgkhanacademy.org The formation of cyclic hemiacetals is also possible if a diol is used as the nucleophile. openstax.orglibretexts.org Hemiacetals serve as important intermediates in the synthesis of more complex molecules and can also act as protecting groups for the ketone functionality.

| Reactant | Product Type | Reaction Condition |

| Alcohol (e.g., Methanol) | Substituted Ester | Acid or Base Catalysis |

| Alcohol (e.g., Ethanol) | Hemiacetal | Acid Catalysis |

| Diol (e.g., Ethylene Glycol) | Cyclic Acetal (B89532) | Acid Catalysis, Water Removal |

Diverse Derivatives through Nucleophilic Substitution and Addition

The dicarbonyl nature of this compound makes it a prime candidate for a variety of nucleophilic substitution and addition reactions, leading to the formation of diverse heterocyclic and acyclic compounds. The methylene (B1212753) group situated between the two carbonyls is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

A significant application of this compound is in the synthesis of fluorinated heterocycles, such as pyrazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry. olemiss.edunih.govnih.govsci-hub.seresearchgate.netnih.govresearchgate.net For instance, condensation reactions with hydrazine (B178648) derivatives lead to the formation of trifluoromethyl-substituted pyrazoles. olemiss.edunih.govsci-hub.seresearchgate.netnih.gov Similarly, reaction with amidines or urea (B33335) can yield fluorinated pyrimidines. nih.govresearchgate.netmdpi.com These reactions often proceed through a cyclocondensation mechanism, where the nucleophile initially attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

The general scheme for the synthesis of fluorinated pyrazoles and pyrimidines from β-dicarbonyl compounds is well-established. sci-hub.se

| Nucleophile | Resulting Heterocycle | Key Reaction Type |

| Hydrazine | Pyrazole (B372694) | Cyclocondensation |

| Substituted Hydrazines | Substituted Pyrazole | Cyclocondensation |

| Amidines | Pyrimidine (B1678525) | Cyclocondensation |

| Urea | Pyrimidinone | Cyclocondensation |

Role in Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to enhance their pharmacological profiles. This compound serves as a valuable source of the trifluoromethyl group, which can impart desirable properties to bioactive molecules.

Synthesis of Fluorinated Pharmaceuticals

This fluorinated building block is instrumental in the synthesis of various fluorinated pharmaceuticals. The trifluoromethyl group is a common feature in many approved drugs due to its ability to modulate key drug properties. libretexts.org

The trifluoromethyl group is known to significantly enhance the metabolic stability of drug molecules. libretexts.orgresearchgate.net The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. researchgate.net By incorporating a trifluoromethyl group from this compound, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability. libretexts.orgresearchgate.net

| Property | Effect of Trifluoromethyl Group |

| Metabolic Stability | Increased |

| Half-life | Increased |

| Bioavailability | Often Improved |

| Lipophilicity | Increased |

Development of Novel Therapeutic Agents (e.g., Cancer, Infectious Diseases)

The heterocyclic scaffolds, such as pyrazoles and pyrimidines, synthesized from this compound are core components of many therapeutic agents.

In the realm of oncology, numerous kinase inhibitors, which are a cornerstone of targeted cancer therapy, feature pyrazole or pyrimidine rings. ed.ac.ukdntb.gov.uanih.govjohnshopkins.edu The synthesis of such compounds can be facilitated by using this fluorinated building block. For example, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been evaluated as Src Kinase inhibitors. johnshopkins.edu

Similarly, in the field of infectious diseases, protease inhibitors are a critical class of antiviral drugs, particularly for HIV. nih.govnih.govku.edu The development of novel protease inhibitors often involves the synthesis of complex heterocyclic systems where a fluorinated building block like this compound could be utilized to introduce the beneficial trifluoromethyl group. nih.govnih.gov While direct synthesis of approved drugs from this specific starting material is not always documented in readily available literature, its role as a precursor to key fluorinated heterocyclic intermediates is of significant value in the drug discovery process.

Intermediate in the Synthesis of Bioactive Compounds

The primary application of this compound in the synthesis of bioactive compounds lies in its role as a precursor for trifluoromethyl-substituted heterocycles. The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

A significant example of its utility is in the synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. researchgate.net These compounds are of considerable interest in medicinal chemistry for their potential as antitumor agents. researchgate.net The synthesis involves the condensation of a trifluoromethyl-β-diketone, such as this compound, with 5-aminopyrazole derivatives. researchgate.net This reaction provides a regioselective route to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a core structure in a variety of biologically active molecules. researchgate.netnih.gov

The general synthetic scheme involves the reaction of the β-diketone with a 5-aminopyrazole carboxylate, often under microwave irradiation in a mildly acidic solvent like acetic acid, to yield the corresponding pyrazolo[1,5-a]pyrimidine carboxylate intermediate. researchgate.net Subsequent hydrolysis of the ester group furnishes the final carboxylic acid derivative. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Class | Potential Biological Activity |

|---|---|---|---|---|

| This compound (as a trifluoromethyl-β-diketone) | 5-Aminopyrazole Carboxylates | Microwave Irradiation, Acetic Acid | 7-Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | Antitumor |

Further research has expanded on this scaffold to create a variety of derivatives, including novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, which have also been evaluated for their anticancer properties against various human cancer cell lines. nih.gov Similarly, the strategic use of trifluoromethyl-containing building blocks is crucial in producing 5-trifluoromethyl substituted pyrimidine derivatives, avoiding challenges associated with direct trifluoromethylation of the pyrimidine ring. researchgate.net

Applications in Cholesterol Metabolism Research (e.g., LCAT Activating Action)

Currently, there is no specific scientific literature that directly links this compound to research in cholesterol metabolism or to the activation of lecithin-cholesterol acyltransferase (LCAT).

Applications in Agrochemical Production

While trifluoromethyl-containing building blocks are essential in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides, specific examples detailing the use of this compound in the production of named agrochemicals are not prominently available in the reviewed literature. A structurally similar compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a known key intermediate for trifluoromethylpyridine (TFMP) derivatives used in agrochemicals like dithiopyr (B166099) and thiazopyr. nih.gov

Development of Advanced Materials

There is a lack of specific published research detailing the application of this compound in the development of advanced materials such as polymers or specialized coatings.

Utilization in Catalyst Design and Ligand Synthesis

The use of this compound in the specific design of catalysts or as a precursor for ligand synthesis is not well-documented in the current scientific literature.

Spectroscopic and Analytical Characterization of Ethyl 5,5,5 Trifluoro 4 Oxopentanoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within Ethyl 5,5,5-trifluoro-4-oxopentanoate.

The ¹H NMR spectrum of this compound provides a clear picture of the different proton environments in the molecule. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) appear as a triplet. The two methylene groups in the pentanoate backbone are diastereotopic and are expected to show complex splitting patterns, appearing as distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift principles)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCH2CH3 | ~4.2 | Quartet (q) |

| -OCH2CH3 | ~1.3 | Triplet (t) |

| -CH2CO- | ~2.8 | Triplet (t) |

| -COCH2CH2- | ~3.3 | Triplet of quartets (tq) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ester and ketone are the most deshielded, appearing at the downfield end of the spectrum. The trifluoromethyl group significantly influences the chemical shift of the adjacent carbonyl carbon due to its strong electron-withdrawing nature. The carbons of the ethyl group and the methylene groups of the pentanoate chain will appear at characteristic chemical shifts in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift principles)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(O)O- | ~171 |

| -C(O)CF3 | ~195 (quartet, JCF ≈ 35 Hz) |

| -CF3 | ~117 (quartet, JCF ≈ 290 Hz) |

| -OCH2CH3 | ~62 |

| -CH2CO- | ~34 |

| -COCH2CH2- | ~27 |

| -OCH2CH3 | ~14 |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the three magnetically equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance. The chemical shift of this signal is a key indicator of the electronic environment of the CF3 group. Due to coupling with the adjacent methylene protons, this signal is expected to appear as a triplet.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound (Predicted values based on analogous structures and general chemical shift principles)

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF3 | ~ -77 | Triplet (t) |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent methylene groups of the pentanoate chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is attached to, confirming the assignments made in the 1D spectra.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C7H9F3O3), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 198. The fragmentation pattern would be characteristic of the structure, with major fragments arising from the cleavage of the bonds adjacent to the carbonyl groups. Common fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and the trifluoroacetyl group (-COCF3).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Predicted values based on common fragmentation patterns of esters and ketones)

| m/z | Possible Fragment Ion |

| 198 | [M]⁺ |

| 169 | [M - C2H5]⁺ |

| 153 | [M - OC2H5]⁺ |

| 125 | [M - COOC2H5]⁺ |

| 97 | [CF3CO]⁺ |

| 69 | [CF3]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. The strong electron-withdrawing effect of the trifluoromethyl group is expected to shift the ketone carbonyl absorption to a higher frequency compared to a non-fluorinated ketone. The C-F bonds of the trifluoromethyl group will also exhibit strong characteristic absorptions in the fingerprint region.

Table 5: Predicted Characteristic IR Absorption Bands for this compound (Predicted values based on characteristic group frequencies)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (ester) | ~1740 |

| C=O (ketone) | ~1720 |

| C-F | ~1100-1300 (multiple strong bands) |

| C-O (ester) | ~1000-1200 |

| C-H (aliphatic) | ~2850-3000 |

Chiroptical Methods for Enantiomeric Excess Determination (e.g., HPLC with Chiral Stationary Phases)

The determination of enantiomeric excess (e.e.) is crucial following the asymmetric synthesis of chiral molecules. For derivatives of this compound, such as the chiral alcohol Ethyl 5,5,5-trifluoro-4-hydroxypentanoate obtained via asymmetric reduction of the ketone, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and reliable method. phenomenex.com

The fundamental principle of this technique involves the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This leads to the formation of transient diastereomeric complexes with different energies of association, resulting in different retention times for each enantiomer and allowing for their separation. sigmaaldrich.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, enabling the direct calculation of the enantiomeric excess.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral compounds, including alcohols and esters. windows.net For derivatives like Ethyl 5,5,5-trifluoro-4-hydroxypentanoate, separations are typically achieved using normal-phase chromatography. This involves a nonpolar mobile phase, commonly a mixture of a hydrocarbon like hexane (B92381) or heptane, and a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol (B145695). researchgate.net The ratio of the alkane to the alcohol is a critical parameter that is optimized to achieve baseline separation of the enantiomeric peaks.

Below is a table representing typical conditions for the chiral HPLC analysis of a β-hydroxy ester derivative.

Interactive Data Table: Illustrative Chiral HPLC Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Chiralpak® AD-H | Chiralcel® OD-H | Chiralpak® IB |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10) | Hexane/Isopropanol (95:5) | Heptane/Ethanol (85:15) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection Wavelength | 210 nm | 210 nm | 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min | 15.2 min | 10.8 min |

| Retention Time (Enantiomer 2) | 14.8 min | 18.1 min | 13.1 min |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters. While this compound itself is a liquid at room temperature, its solid, crystalline derivatives can be analyzed using this technique.

For chiral derivatives like Ethyl 5,5,5-trifluoro-4-hydroxypentanoate, which may also be difficult to crystallize directly, a common strategy is to prepare a new, more complex derivative that has a higher propensity to form high-quality single crystals. This is often achieved by reacting the hydroxyl group with an aromatic acyl chloride, such as p-nitrobenzoyl chloride, to form a solid ester. The resulting crystalline solid can then be subjected to X-ray diffraction analysis.

The process involves mounting a single crystal in an X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the exact position of each atom. mdpi.com For chiral molecules crystallizing in a non-centrosymmetric space group, the analysis can also determine the absolute configuration, for example, distinguishing the (R)-enantiomer from the (S)-enantiomer. This is a significant advantage over many other analytical methods. nih.gov

The data obtained from a crystallographic experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). nih.gov

Interactive Data Table: Representative Crystallographic Data for a Crystalline Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₂F₃NO₅ |

| Formula Weight | 347.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.877 (2) |

| b (Å) | 11.899 (1) |

| c (Å) | 15.426 (4) |

| α (°) | 90 |

| β (°) | 116.46 (4) |

| γ (°) | 90 |

| Volume (ų) | 2280.5 (8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.359 |

Computational Chemistry and Modeling of Ethyl 5,5,5 Trifluoro 4 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Ethyl 5,5,5-trifluoro-4-oxopentanoate. These calculations reveal the profound influence of the trifluoromethyl (-CF3) group on the molecule's geometry and electron distribution.

The strong electron-withdrawing nature of the fluorine atoms creates a significant partial positive charge on the carbonyl carbon adjacent to the -CF3 group, making it highly electrophilic. This is a key factor in the compound's reactivity. DFT calculations can precisely quantify the charge distribution, bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and spectroscopic properties. The LUMO is typically localized on the β-dicarbonyl moiety, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a predictor of the molecule's chemical reactivity and stability.

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 6.66 |

| Mulliken Charge on C4 (carbonyl) | +0.65 |

| Mulliken Charge on C5 | +0.78 |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. These simulations provide a time-resolved understanding of the molecule's conformational flexibility, solvation, and binding interactions.

A significant aspect explored through MD simulations is the keto-enol tautomerism, a characteristic feature of β-keto esters. Simulations can help determine the relative stability of the keto and enol forms in different solvents and the energy barriers for their interconversion. In aqueous solution, the trifluoromethyl group's influence on the hydration of the carbonyl group can also be investigated. Studies on similar trifluoromethyl ketones suggest that these compounds exist in equilibrium between the keto and hydrate (B1144303) (gem-diol) forms, a balance that is crucial for their biological activity. nih.gov

MD simulations are also invaluable in studying the interaction of this compound with enzymes, where it may act as an inhibitor. By docking the molecule into the active site of a target enzyme and running MD simulations, researchers can assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and understand the structural basis of its inhibitory activity. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic parameters of this compound, which is crucial for its characterization.

NMR Spectroscopy: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of quantum chemical calculations. nih.govresearchgate.net Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT are widely used for this purpose. researchgate.net The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra and to distinguish between different isomers or conformers. nih.govresearchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated computationally. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in experimental spectra to specific molecular vibrations. This is particularly useful for identifying the characteristic stretching frequencies of the two carbonyl groups and the C-F bonds.

| Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (ppm, C2-H) | 2.95 |

| 1H NMR Chemical Shift (ppm, C3-H) | 3.20 |

| 13C NMR Chemical Shift (ppm, C1=O) | 171.5 |

| 13C NMR Chemical Shift (ppm, C4=O) | 195.2 (quartet, JCF ≈ 35 Hz) |

| 19F NMR Chemical Shift (ppm, relative to CFCl3) | -78.5 |

| IR Stretching Frequency (cm-1, C1=O) | 1740 |

| IR Stretching Frequency (cm-1, C4=O) | 1775 |

| IR Stretching Frequency (cm-1, C-F) | 1150-1350 (multiple bands) |

Rational Design of New Synthetic Pathways and Catalysts

Computational chemistry plays a vital role in the rational design of new synthetic pathways and catalysts for the production of this compound. The most common synthetic route to β-keto esters is the Claisen condensation. organic-chemistry.org

Furthermore, computational modeling is a powerful tool for designing new catalysts. For the Claisen condensation, which is typically base-catalyzed, computational screening can be used to identify more effective catalysts that can lower the activation energy and improve the reaction rate and selectivity. numberanalytics.com For instance, the role of different bases or Lewis acids in promoting the reaction can be systematically investigated through calculations. numberanalytics.com This in silico approach can significantly reduce the experimental effort required to discover and optimize new catalytic systems.

Structure-Activity Relationship (SAR) Studies for Biological Applications

The trifluoromethyl group is a common feature in many biologically active compounds, and this compound can serve as a scaffold for designing new molecules with potential biological applications. Computational methods are central to conducting structure-activity relationship (SAR) studies to understand how structural modifications affect the biological activity of this compound and its derivatives. nih.gov

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, such as carboxylesterases. nih.gov The high electrophilicity of the carbonyl carbon adjacent to the -CF3 group makes it susceptible to nucleophilic attack by active site residues like serine, forming a stable tetrahedral adduct. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs of this compound with their observed biological activity. nih.gov Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters can be calculated and used to build a predictive QSAR model.

Molecular docking studies can be used to predict the binding modes of these compounds within the active site of a target protein. researchgate.net These studies, often combined with MD simulations, provide a detailed picture of the intermolecular interactions that are crucial for binding affinity and selectivity. This information is invaluable for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. Ethyl 5,5,5-trifluoro-4-oxopentanoate possesses a prochiral ketone that is an ideal target for asymmetric transformations to generate enantiomerically enriched products. Future research will likely focus on expanding the toolbox of catalytic methods to achieve this with high selectivity and efficiency.

A primary area of exploration is the asymmetric reduction of the keto group to produce chiral β-hydroxy esters. While methods exist for similar substrates, novel catalysts are being sought. wikipedia.org This includes the development of new transition metal catalysts with sophisticated chiral ligands and the application of organocatalysts, such as those based on proline or chiral phosphoric acids. Biocatalysis, using whole-cell systems or isolated enzymes like ketoreductases, presents a particularly promising frontier. For instance, studies on the related compound ethyl 4,4,4-trifluoroacetoacetate have shown that microorganisms like Saccharomyces uvarum can achieve high conversion and enantiomeric excess in biphasic systems, a strategy that could be adapted for this compound. nih.govresearchgate.net

Beyond reduction, the methylene (B1212753) group adjacent to the carbonyls is amenable to a variety of asymmetric C-C bond-forming reactions . Future work could explore enantioselective aldol (B89426), Mannich, and Michael addition reactions, using the keto-ester as a nucleophile (after deprotonation) or as an electrophile in reactions like the Diels-Alder cycloaddition. researchgate.net The development of catalysts that can control the stereochemistry of these complex transformations will be critical.

Table 1: Potential Asymmetric Transformations for this compound

| Transformation Type | Catalyst Class | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Reduction | Biocatalysts (e.g., Ketoreductases), Chiral Metal Complexes, Organocatalysts | Chiral β-hydroxy ester | Key intermediate for pharmaceuticals and chiral ligands. |

| Asymmetric Aldol Reaction | Chiral Lewis Acids, Organocatalysts | Chiral γ-keto-δ-hydroxy ester | Access to complex polyketide-like structures. |

| Asymmetric Amination | Chiral Metal Catalysts | Chiral β-amino ester | Precursor for fluorinated amino acids and peptides. |

| Asymmetric Alkylation | Phase-Transfer Catalysts, Chiral Ligand-Metal Complexes | α-substituted chiral keto-ester | Introduction of stereocenters for drug synthesis. |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net The integration of this compound synthesis and its subsequent transformations into flow systems is a key area for future development.

The synthesis of the compound itself, often via a Claisen condensation, can be adapted to a flow reactor. This would allow for precise control over reaction temperature (especially for exothermic reactions), mixing, and residence time, potentially leading to higher yields and purity. google.com Furthermore, handling potentially hazardous reagents or intermediates is safer in the small, contained volumes of a flow system. nih.gov

A significant future direction is the development of multi-step, sequential flow processes . uc.pt An integrated system could, for example, synthesize this compound in a first reactor, perform a catalytic asymmetric reduction in a second reactor containing an immobilized catalyst, and then conduct a subsequent cyclization or derivatization reaction in a third module, all without isolating intermediates. This telescoping of reactions reduces waste, saves time, and is highly amenable to automated manufacturing. d-nb.info

Development of Sustainable and Eco-Friendly Synthetic Routes

Green chemistry principles are increasingly guiding synthetic route design. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign production methods.

A major thrust will be the replacement of conventional catalysts and reagents with greener alternatives. This includes the use of biocatalysis , not only for asymmetric transformations as mentioned above but also for the synthesis of the molecule itself. nih.govmdpi.com The use of enzymes or whole-cell systems can enable reactions to be performed in aqueous media under mild conditions, drastically reducing the reliance on volatile organic solvents.

Another avenue is the development of heterogeneous catalysts or "ecocatalysts" derived from renewable sources. mdpi.com These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste. Research could focus on designing solid-supported catalysts for the Claisen condensation or subsequent reactions, which would simplify purification processes. The choice of solvent is also critical; exploring reactions in greener solvents like water, supercritical CO₂, or bio-based solvents will be an important research goal.

Expansion of Biological Applications beyond Current Scope

Fluorinated compounds are of immense interest in medicinal chemistry due to the unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity. While related trifluoromethyl-containing keto-esters serve as intermediates for pesticides and medicines, the full biological potential of derivatives from this compound remains largely untapped. google.com

Future research will focus on using this compound as a scaffold to synthesize novel libraries of biologically active molecules . Its bifunctional nature allows it to be a precursor for a wide variety of heterocyclic systems, such as pyrazoles, pyrimidines, and pyridones, which are privileged structures in drug discovery. researchgate.net For instance, condensation with hydrazines or ureas can yield five- or six-membered rings, respectively.

Recent studies on similar fluorinated structures have demonstrated promising antioxidant, antibacterial, and enzyme-inhibiting activities. researchgate.net A forward-looking research program would involve the systematic synthesis of derivatives of this compound and their screening against a broad range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in metabolic or inflammatory diseases.

Table 2: Potential Biologically Active Heterocycles from this compound

| Reactant | Resulting Heterocycle | Potential Biological Activity |

|---|---|---|

| Hydrazine (B178648) derivatives | Pyrazoles | Anti-inflammatory, Anticancer, Antiviral |

| Amidines / Guanidine | Pyrimidines | Antibacterial, Kinase inhibitors |

| Hydroxylamine | Isoxazoles | Anticonvulsant, Antimicrobial |

| Urea (B33335) / Thiourea | Pyrimidones | Antiviral, CNS agents |

Investigation of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique electronic and steric properties of this compound make it an intriguing candidate for the design of novel self-assembling systems.

The highly electronegative trifluoromethyl group can participate in non-covalent interactions such as halogen bonding and fluorous interactions. These forces could be harnessed to direct the self-assembly of molecules into well-defined, ordered structures like gels, liquid crystals, or discrete molecular cages. nih.gov For example, derivatives of the compound could be designed to form supramolecular polymers where the CF₃ group plays a key role in the assembly process.

Furthermore, the keto-ester functionality can act as a hydrogen bond acceptor or be used to coordinate with metal ions, forming metallo-supramolecular architectures. nih.gov Future research could explore the synthesis of ligands from this compound that self-assemble in the presence of metal ions to form structures like helicates or capsules. nih.gov These assemblies could have applications in areas such as molecular recognition, catalysis within confined spaces, or the development of responsive materials. nih.govtum.de

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate to improve yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using fluorinated precursors. For example, analogous methods involve reacting ethyl bromoacetate with fluorinated ketones under controlled conditions (e.g., anhydrous environment, catalytic bases). Post-synthesis purification via fractional distillation or column chromatography is critical. Evidence from similar esters (e.g., ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate) shows yields up to 50% under reduced pressure (3 mm Hg) . Optimization may require adjusting reaction time, temperature, or stoichiometry of fluorinated reactants.

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of fluorine substituents and ester groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatility and fragmentation patterns to verify molecular weight (e.g., observed m/z peaks for trifluoromethyl groups) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm) and C-F vibrations (~1100–1250 cm).

- Elemental Analysis : Validate empirical formulas (e.g., C: 45.2%, H: 4.5%, F: 27.1% calculated for CHFO) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Safety protocols for fluorinated compounds include using fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attacks (e.g., by amines or alcohols). Kinetic studies using -NMR can track reaction progress. Comparative studies with non-fluorinated analogs (e.g., ethyl 4-oxopentanoate) show 3–5× faster reaction rates for the trifluoro derivative .

Q. What strategies resolve contradictions in spectral data for fluorinated esters like this compound?

- Methodological Answer : Discrepancies in -NMR chemical shifts (e.g., carbonyl vs. trifluoromethyl carbons) may arise from solvent polarity or concentration effects. Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for calibration. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable . For GC-MS anomalies, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on reaction pathways. Simulate transition states for ester hydrolysis or nucleophilic additions to identify rate-limiting steps. Compare results with experimental kinetics to refine computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |